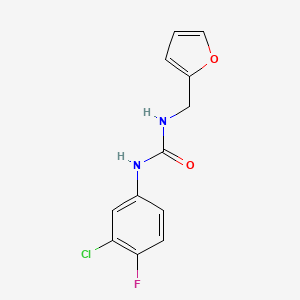
N-(3-chloro-4-fluorophenyl)-N'-(2-furylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N'-(2-furylmethyl)urea, also known as CFMU, is a chemical compound that has attracted a lot of attention in scientific research due to its potential applications in various fields.
作用機序
N-(3-chloro-4-fluorophenyl)-N'-(2-furylmethyl)urea exerts its effects through a variety of mechanisms, depending on the specific application. In cancer research, this compound has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to the death of cancer cells. In neuroscience, this compound has been found to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission. In agriculture, this compound selectively inhibits the growth of certain plant species by interfering with key metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. In neuroscience, this compound has been shown to modulate the activity of ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. In agriculture, this compound selectively inhibits the growth of certain plant species, leading to reduced crop yields.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-N'-(2-furylmethyl)urea has several advantages for lab experiments, including its high purity, stability, and selectivity. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(2-furylmethyl)urea. In cancer research, this compound could be further optimized to increase its selectivity and potency against specific types of cancer cells. In neuroscience, this compound could be investigated as a potential treatment for neurological disorders, such as epilepsy and chronic pain. In agriculture, this compound could be further developed as a selective herbicide with reduced environmental impact. Additionally, this compound could be investigated for its potential applications in other fields, such as materials science and catalysis.
合成法
N-(3-chloro-4-fluorophenyl)-N'-(2-furylmethyl)urea can be synthesized through a multi-step reaction process that involves the reaction of 3-chloro-4-fluoroaniline with 2-furaldehyde to form an intermediate. The intermediate is then reacted with urea in the presence of a catalyst to yield this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N'-(2-furylmethyl)urea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. In neuroscience, this compound has been found to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders. In agriculture, this compound has been investigated as a potential herbicide due to its ability to selectively inhibit the growth of certain plant species.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c13-10-6-8(3-4-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYMHUREOHXXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-chloro-4-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5421198.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5421205.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5421207.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5421215.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5421223.png)
![N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B5421230.png)
![1-(4-fluorobenzoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5421235.png)
![1-methyl-2-(methylthio)-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5421243.png)
![7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5421262.png)
![1'-[(2-methylpyrimidin-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5421283.png)
![1-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5421291.png)
![methyl 2-({[(trifluoroacetyl)amino]carbonyl}amino)benzoate](/img/structure/B5421296.png)
![N-{(3S)-1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-pyrrolidinyl}acetamide](/img/structure/B5421311.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-isopropylpyrimidine-4-carboxamide](/img/structure/B5421318.png)
